Cyanine 5.5 carboxylic acid is a fluorescent dye belonging to the cyanine dye family, characterized by its unique spectral properties and applications in biological imaging. With a molecular formula of and a molecular weight of approximately 619.2 g/mol, this compound exhibits significant fluorescence in the near-infrared region, making it particularly useful for in vivo imaging applications. It has an excitation maximum around 684 nm and an emission maximum at 710 nm, which allows for minimal background interference in biological tissues .
Cy5.5-COOH is a near-infrared (NIR) fluorescent molecule. These molecules can emit light at wavelengths just beyond the visible spectrum, making them useful for various scientific applications []. They are classified as cyanine dyes, which are known for their intense fluorescence and unique chemical structures [].
Due to its fluorescent properties, Cy5.5-COOH has potential applications in several areas of scientific research, including:
The biological activity of Cyanine 5.5 carboxylic acid is largely attributed to its fluorescent properties. It is extensively employed in bioimaging techniques such as fluorescence microscopy and flow cytometry due to its high sensitivity and specificity. The dye's ability to emit light in the near-infrared spectrum allows for deeper tissue penetration and reduced autofluorescence from biological samples, enhancing imaging quality . Additionally, it has been used in studies to visualize drug release mechanisms in tumor models using in vivo imaging systems .
The synthesis of Cyanine 5.5 carboxylic acid typically involves multi-step organic reactions that include the formation of the core cyanine structure followed by functionalization with a carboxylic acid group. One common approach is to start with a precursor compound that contains the indole moiety, which is then subjected to various chemical transformations including alkylation and condensation reactions to introduce the necessary functional groups . The final product can be purified using techniques such as high-performance liquid chromatography (HPLC).
Cyanine 5.5 carboxylic acid has a wide range of applications in both research and clinical settings:
Interaction studies involving Cyanine 5.5 carboxylic acid focus on its binding properties with biomolecules such as proteins and nucleic acids. These studies often utilize fluorescence resonance energy transfer (FRET) techniques to explore conformational changes or interactions between labeled molecules. The dye's ability to form stable conjugates with amines enhances its utility in these studies, allowing researchers to investigate complex biological processes at the molecular level .
Cyanine 5.5 carboxylic acid shares structural similarities with other cyanine dyes but exhibits unique properties that make it particularly suitable for specific applications. Below are some comparable compounds:
Compound Name | Molecular Formula | Excitation Max (nm) | Emission Max (nm) | Unique Features |
---|---|---|---|---|
Cyanine 5 carboxylic acid | 646 | 662 | More soluble in water; used for similar applications but less effective in deep tissue imaging | |
Sulfo-Cyanine 5.5 carboxylic acid | 684 | 710 | Water-soluble variant; ideal for aqueous environments | |
Cyanine 7 carboxylic acid | 745 | 785 | Higher wavelength; used for deep tissue imaging but more expensive |
Cyanine 5.5 carboxylic acid stands out due to its balance between solubility and fluorescence properties, making it versatile for both laboratory research and potential clinical applications .